

# Pharmacological Profile of Dymantline: A Review of Available Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Dymantline**

Cat. No.: **B1671003**

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the currently available pharmacological information for **Dymantline** (also known as N,N-Dimethyloctadecan-1-amine). Despite a thorough review of scientific literature and chemical databases, it is crucial to note that detailed, in-depth pharmacological data for **Dymantline** is exceptionally limited. The information presented herein is a consolidation of the sparse data available.

## Introduction and Chemical Properties

**Dymantline** is a tertiary alkylamine that has been identified primarily as an anthelmintic agent for veterinary use.<sup>[1][2]</sup> It is effective against certain intestinal helminthic infestations, particularly nematodes.<sup>[1]</sup> The hydrochloride salt of **Dymantline** has also been used.<sup>[3]</sup>

Table 1: Chemical and Physical Properties of **Dymantline**

| Property          | Value                                                                  | Source(s) |
|-------------------|------------------------------------------------------------------------|-----------|
| Chemical Name     | N,N-Dimethyl-1-octadecanamine                                          | [4]       |
| Synonyms          | Dymantline, Dimantine, Dimethyl stearamine, N,N-Dimethyloctadecylamine | [2]       |
| CAS Number        | 124-28-7                                                               | [4]       |
| Molecular Formula | C <sub>20</sub> H <sub>43</sub> N                                      | [4]       |
| Molecular Weight  | 297.57 g/mol                                                           | [2]       |
| Appearance        | Clear yellow liquid; may be solid at room temperature                  | [4][5]    |
| Melting Point     | ~23 °C                                                                 | [4]       |
| Solubility        | Insoluble in water                                                     | [5]       |

## Pharmacodynamics and Mechanism of Action

The precise mechanism of action of **Dymantline** as an anthelmintic has not been elucidated in the available scientific literature. Anthelmintic drugs typically function through a limited number of primary mechanisms targeting the parasite's unique physiology.[6][7][8] These general mechanisms include:

- Neuromuscular Paralysis: Many anthelmintics act on the parasite's nervous system, causing either spastic or flaccid paralysis, which leads to the expulsion of the worm from the host.[7][8] This is often achieved by targeting neurotransmitter receptors such as nicotinic acetylcholine receptors or GABA receptors.[7][8]
- Disruption of Microtubule Function: Some classes of anthelmintics, like the benzimidazoles, bind to the parasite's  $\beta$ -tubulin, preventing the polymerization of microtubules.[7] This disrupts essential cellular processes like cell division and nutrient absorption.[7]
- Alteration of Cellular Integrity: Certain drugs can damage the parasite's outer layer (tegument), leading to a loss of homeostasis and making the parasite vulnerable to the host's

immune system.[8]

- Inhibition of Energy Metabolism: Targeting enzymes crucial for the parasite's energy production is another mechanism employed by some anthelmintics.[6]

Without specific studies on **Dymantline**, it is not possible to definitively assign it to any of these categories. As a long-chain tertiary amine, its surfactant properties could potentially play a role in disrupting cell membranes, but this is speculative.



[Click to download full resolution via product page](#)

Caption: General mechanisms of action for anthelmintic drugs and their potential molecular targets.

## Pharmacokinetics

There is no specific pharmacokinetic data available for **Dymantline** in any animal species. This includes key parameters such as absorption, distribution, metabolism, and excretion

(ADME), bioavailability, half-life, and clearance rates.

For veterinary pharmaceuticals, pharmacokinetic profiles can vary significantly between species.<sup>[9][10]</sup> Factors such as formulation, route of administration, and the specific physiology of the target animal all play a critical role in the disposition of the drug.<sup>[11][12]</sup> Without dedicated studies, any assumptions about **Dymantline**'s pharmacokinetic profile would be unfounded.

## Toxicology and Safety

Safety data sheets provide some general toxicological information for N,N-Dimethyloctadecylamine. The compound is classified as toxic and corrosive.<sup>[5][13]</sup> It may cause severe skin burns, eye damage, and irritation to mucous membranes.<sup>[5][13]</sup> It is also noted as being toxic if ingested, inhaled, or absorbed through the skin.<sup>[4][5]</sup>

Table 2: Available Toxicological Data for N,N-Dimethyloctadecylamine

| Parameter            | Value                                                                 | Source(s) |
|----------------------|-----------------------------------------------------------------------|-----------|
| Acute Effects        | Toxic by inhalation, ingestion, or skin contact. Causes severe burns. | [5][13]   |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.                 | [13]      |

## Efficacy and Clinical Use

The available literature points to the use of **Dymantline** (often as the hydrochloride salt under the trade name Thelmesan) for treating multiple intestinal helminth infestations in veterinary medicine.<sup>[1]</sup> Early studies from the 1960s suggest its application in this area, though detailed clinical trial data, including dose-response relationships and comparative efficacy, are not readily accessible.<sup>[1]</sup>

## Experimental Protocols

A significant gap in the available information is the absence of detailed experimental protocols for any of the studies involving **Dymanthine**. Key methodologies that would be essential for a comprehensive technical guide, such as those for in vitro anthelmintic assays, in vivo efficacy studies in animal models, and pharmacokinetic analyses, have not been published in accessible literature.

## Conclusion and Future Directions

**Dymanthine** is identified as a veterinary anthelmintic, but its pharmacological profile is largely undefined in the public domain. There is a profound lack of data regarding its specific mechanism of action, pharmacokinetics, and detailed toxicology. The core requirements for a technical whitepaper—quantitative data, experimental protocols, and defined signaling pathways—cannot be met with the currently available information.

For researchers and drug development professionals, **Dymanthine** represents a molecule with a known biological activity but an unknown mechanism and pharmacological profile. Future research would be necessary to:

- Elucidate its specific molecular target and mechanism of anthelmintic action.
- Conduct comprehensive pharmacokinetic studies in relevant animal models.
- Perform detailed toxicological assessments to establish a clear safety profile.
- Carry out controlled clinical studies to determine its efficacy and optimal dosing regimens.

Without such foundational research, the potential of **Dymanthine** as a therapeutic agent cannot be fully evaluated or developed further.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Dimethyloctadecylamine | C20H43N | CID 15365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethyloctadecylamine | 124-28-7 [chemicalbook.com]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Special series--use of pharmacokinetics in veterinary medicine. Article III: Physicochemical properties of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Pharmacological Profile of Dymantline: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671003#pharmacological-profile-of-dymantline>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)